3-(Oxolan-3-yl)prop-2-ynoic acid CAS 1343209-77-7
3-(Oxolan-3-yl)prop-2-ynoic acid CAS 1343209-77-7
An In-Depth Technical Guide to 3-(Oxolan-3-yl)prop-2-ynoic acid (CAS 1343209-77-7): Properties, Synthesis, and Potential Applications
Executive Summary
3-(Oxolan-3-yl)prop-2-ynoic acid is a bifunctional organic molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a reactive prop-2-ynoic acid moiety. This unique combination of a metabolically stable, polar heterocyclic system and a rigid, synthetically versatile alkynyl carboxylic acid makes it a valuable building block for medicinal chemistry and drug discovery. Its structure offers multiple points for diversification, enabling its incorporation into larger, more complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic protocol, discusses its reactivity, and explores its potential applications for researchers and drug development professionals.
Physicochemical and Structural Properties
3-(Oxolan-3-yl)prop-2-ynoic acid, with the CAS number 1343209-77-7, is characterized by the presence of both a hydrophilic oxolane ring and a reactive, linear alkyne-carboxylic acid chain. The oxolane moiety can act as a hydrogen bond acceptor and often improves the pharmacokinetic properties of a drug candidate, such as aqueous solubility. The propynoic acid group provides a rigid linker and a synthetically versatile handle for further chemical modifications.
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and predicted based on its structure.[1]
| Property | Value | Source |
| CAS Number | 1343209-77-7 | [2] |
| Molecular Formula | C₇H₈O₃ | [1] |
| Molecular Weight | 140.14 g/mol | [2] |
| Monoisotopic Mass | 140.04735 Da | [1] |
| InChI Key | UGQFNGGKPGZPBZ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1COCC1C#CC(=O)O | [1] |
| Predicted XlogP | 0.5 | [1] |
| Appearance | For research use only, physical form may vary | [2] |
Synthesis and Purification
The most direct and established method for synthesizing alkynyl carboxylic acids like 3-(oxolan-3-yl)prop-2-ynoic acid is through the carboxylation of a terminal alkyne.[2] This strategy involves the deprotonation of the corresponding precursor, 3-ethynyloxolane, to form a highly reactive acetylide anion, which is subsequently quenched with carbon dioxide.
Experimental Protocol: Synthesis via Carboxylation
This protocol describes a reliable method for the synthesis of the title compound from 3-ethynyloxolane.
Rationale: The procedure utilizes a strong, non-nucleophilic base (n-butyllithium) to selectively deprotonate the weakly acidic terminal alkyne proton. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the lithium acetylide intermediate. Anhydrous conditions are critical as the acetylide is highly reactive towards protic sources like water.
Step-by-Step Methodology:
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Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The precursor, 3-ethynyloxolane (1.0 equivalent), is dissolved in the THF.
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Inert Atmosphere: The system is purged with dry nitrogen or argon to establish an inert atmosphere, which is maintained throughout the reaction.
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Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
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Deprotonation: n-Butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M solution in hexanes) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium acetylide intermediate.
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Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours. Alternatively, the reaction mixture can be poured slowly over a large excess of crushed dry ice. This step should be performed with vigorous stirring to ensure efficient trapping of the CO₂.
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Quenching and Workup: After the addition of CO₂, the reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the slow addition of water. The organic solvent is removed under reduced pressure.
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Extraction: The aqueous residue is acidified to a pH of approximately 2-3 with cold 1 M HCl. The acidic aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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Purification: The resulting crude solid or oil is purified by column chromatography on silica gel or by recrystallization to yield pure 3-(oxolan-3-yl)prop-2-ynoic acid.
Synthetic Workflow Diagram
Caption: Key derivatization pathways for the core scaffold.
Potential Applications in Drug Discovery
While no specific biological activities for 3-(Oxolan-3-yl)prop-2-ynoic acid have been reported in peer-reviewed literature, its structural motifs are highly relevant in modern medicinal chemistry. Its primary value is as a versatile chemical building block or scaffold for constructing more complex molecules with therapeutic potential.
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Fragment-Based Drug Discovery (FBDD): The molecule's low molecular weight (140.14 Da) and favorable predicted properties (XlogP of 0.5) make it an ideal candidate for FBDD campaigns. The oxolane ring provides a polar, metabolically stable anchor for binding to protein targets, while the propynoic acid tail acts as a vector for growing the fragment into a more potent lead compound.
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Scaffold for Focused Libraries: The dual reactivity allows for the systematic creation of focused chemical libraries. By varying the substituents on both the carboxylic acid and alkyne termini, researchers can rapidly explore the structure-activity relationship (SAR) around a given biological target.
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Linker Chemistry: The rigid propargyl unit is often used as a linker in designing Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules, connecting a target-binding warhead to another functional moiety.
Derivatives of propanoic acid are known to possess a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. [3][4][5][6]The incorporation of the oxolane ring and the alkyne offers a novel chemical space to explore within this class of compounds.
Analytical Characterization
To ensure structural integrity and purity, a combination of standard analytical techniques is required. [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, atom connectivity, and the ratio of protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
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Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound.
Conclusion
3-(Oxolan-3-yl)prop-2-ynoic acid is a promising and synthetically accessible building block for drug discovery and chemical biology. Its value is derived not from any known intrinsic biological activity, but from the strategic combination of a favorable heterocyclic ring system with a versatile and rigid alkynyl acid linker. This structure provides researchers with a robust platform for generating novel chemical entities with tailored properties, making it a significant tool for the development of next-generation therapeutics.
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